Product packaging for 3-Amino-2,5-difluorobenzoic acid(Cat. No.:CAS No. 1333537-82-8)

3-Amino-2,5-difluorobenzoic acid

Cat. No.: B1523438
CAS No.: 1333537-82-8
M. Wt: 173.12 g/mol
InChI Key: UWTJQUZJBHVULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,5-difluorobenzoic acid is a fluorinated aromatic building block with the molecular formula C7H5F2NO2. This compound is designed for use as a key organic synthesis intermediate in research and development settings, particularly in the pharmaceutical and agrochemical industries. Its molecular structure, featuring both an amino group and fluorine atoms on the benzoic acid ring, makes it a valuable precursor in the synthesis of more complex active ingredients. Primary Applications & Research Value: This chemical serves primarily as a synthetic intermediate. In pharmaceutical research, it is utilized in the design and development of novel drug candidates, where the difluorobenzoic acid core can enhance the potency and metabolic stability of target molecules. Similarly, in agrochemical research, this compound acts as a building block for developing new herbicides and pesticides, leveraging the biological activity often imparted by fluorinated aromatic systems. Handling & Safety: this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. As with similar research chemicals, proper safety protocols must be followed. Based on the handling guidelines for the structurally similar 3-Amino-2,6-difluorobenzoic acid, it is advisable to use personal protective equipment and ensure good ventilation to avoid skin, eye, or respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO2 B1523438 3-Amino-2,5-difluorobenzoic acid CAS No. 1333537-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTJQUZJBHVULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 2,5 Difluorobenzoic Acid

Direct Synthetic Pathways and Reaction Optimization

The most prevalent methods for synthesizing substituted aminobenzoic acids, including the target compound, involve multi-step sequences starting from readily available halogenated precursors. These pathways systematically build the molecule by adding one functional group at a time. A common strategy involves the nitration of a difluorinated aromatic compound, followed by the reduction of the nitro group to an amine.

For instance, a parallel synthesis for the isomeric 2-amino-3,5-difluorobenzoic acid begins with 3,5-difluorobenzoic acid. This precursor is subjected to nitration to introduce a nitro group, which is subsequently reduced to form the final amino-functionalized acid. guidechem.com Another documented approach for a related compound, 2-amino-4-chloro-3,5-difluorobenzoic acid, starts with 4-chloro-3,5-difluorobenzonitrile. researchgate.net This precursor undergoes hydrolysis to form the carboxylic acid, followed by nitration and then catalytic reduction of the nitro group to yield the amine. researchgate.net

A plausible and illustrative pathway for the target compound, 3-Amino-2,5-difluorobenzoic acid, would likely start from 2,5-dichlorobenzoic acid, where the chloro groups are later replaced or the synthesis starts with a suitably substituted fluorinated precursor. A typical sequence involves the reduction of a nitro-substituted precursor, such as 2,5-dichloro-3-nitrobenzoic acid, using reagents like granular tin in hydrochloric acid to produce 3-amino-2,5-dichlorobenzoic acid. prepchem.com

Table 1: Representative Multi-Step Synthesis via Nitration and Reduction

StepStarting MaterialReagents & ConditionsIntermediate/ProductYieldReference
1: Nitration3,5-Difluorobenzoic acidSulfuric acid, Nitric acid, Water bath <45°C2-Nitro-3,5-difluorobenzoic acid91% guidechem.com
2: Reduction2-Nitro-3,5-difluorobenzoic acid10% Pd/C, H₂ (50 bar), Ethyl acetate (B1210297), Room temp.2-Amino-3,5-difluorobenzoic acid99% guidechem.com

This table illustrates the synthesis of an isomer, as direct synthesis data for this compound is not widely published. The principles are directly applicable.

The order and method of introducing the amino and carboxyl groups are critical for the success of the synthesis.

Introduction of the Amino Group: The most common strategy for introducing the amino group is through the reduction of a nitro group. This transformation is highly reliable and can be achieved with various reagents:

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method, often providing excellent yields. guidechem.comresearchgate.net

Metal-Acid Systems: Classic methods using metals like tin in hydrochloric acid prepchem.com or zinc in the presence of ammonium (B1175870) acetate and ammonium hydroxide (B78521) are also effective. guidechem.com

Introduction of the Carboxyl Group: The carboxyl group can be introduced at different stages.

Starting with a Benzoic Acid: Many syntheses begin with a substituted benzoic acid, where the carboxyl group is already in place. guidechem.com This group then helps direct subsequent functionalization steps.

Hydrolysis of a Nitrile: An alternative route involves starting with a cyanobenzene (benzonitrile) derivative. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, often using sodium hydroxide followed by acidification. rsc.orgiucr.org This method was used in the synthesis of 4-amino-3,5-difluorobenzoic acid from 4-amino-3,5-difluorobenzonitrile. rsc.orgiucr.org

For complex syntheses, protecting groups may be employed to prevent unwanted side reactions with the amino or carboxyl functions, although many reported syntheses of similar compounds proceed without them. nih.gov

Regioselective Synthesis and Isomer Control

Achieving the specific 3-amino-2,5-difluoro substitution pattern is a significant challenge of regioselectivity. The directing effects of the substituents already present on the benzene (B151609) ring determine the position of newly introduced groups during electrophilic aromatic substitution reactions like nitration.

Fluorine atoms are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.

A carboxyl group (-COOH) is a deactivating, meta-director, directing incoming groups to the position two carbons away.

A nitro group (-NO₂) is also a strong deactivating, meta-director.

In the synthesis of 2-amino-3,5-difluorobenzoic acid from 3,5-difluorobenzoic acid, nitration occurs at the C-2 position. guidechem.com This outcome is the result of the combined directing effects of the two fluorine atoms (directing to positions 2, 4, and 6) and the meta-directing carboxyl group (directing to position 5). The C-2 position is activated by both fluorine atoms, making it the most favorable site for nitration.

To synthesize the desired this compound, the synthetic strategy must be designed to overcome these natural directing effects. A plausible route would involve starting with 2,5-difluoronitrobenzene. The nitro group would direct a new substituent to the meta position (C-3 or C-5). Carboxylation at the C-1 position, followed by reduction of the nitro group, could potentially yield the target isomer. However, a more modern and direct approach involves catalytic C-H activation.

Catalytic Transformations in Compound Generation

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, offering efficiency and selectivity.

Catalytic Reduction: As mentioned, the reduction of the nitro group is frequently catalyzed by palladium on carbon (Pd/C). guidechem.comresearchgate.net This heterogeneous catalysis method is favored for its high efficiency and the ease of removing the catalyst by simple filtration.

Catalytic C-H Amination: More advanced catalytic methods offer a direct approach to forming the C-N bond, bypassing the traditional nitration-reduction sequence. Recent research has demonstrated the use of transition metal catalysts for the ortho-amination of benzoic acids, where the carboxyl group directs the amination to the adjacent C-H bond. nih.govresearchgate.netrsc.org

Iridium-catalyzed C-H amination has been shown to be robust and predictable for the late-stage functionalization of complex benzoic acids. nih.gov

Rhodium(III)-catalyzed C-H amination of benzoic acids with anthranils has been developed for the rapid assembly of anthranilic acid derivatives. researchgate.net

Iron-catalyzed ortho-amination provides a method that avoids precious metal catalysts, proceeding through the rearrangement of acyl O-hydroxylamines. rsc.org

These catalytic C-H amination strategies are highly relevant for the synthesis of this compound, as they could potentially functionalize the C-3 position of 2,5-difluorobenzoic acid directly, offering a more atom-economical and streamlined synthetic route.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like aminobenzoic acids to minimize environmental impact. mdpi.commdpi.com While specific green synthesis routes for this compound are not extensively documented, general principles can be applied.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water is a key goal. e3s-conferences.org For example, some syntheses of aminobenzoic acids have been successfully achieved in subcritical water. mdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Direct C-H activation/amination reactions are a prime example of this principle, as they avoid the atoms wasted in the nitration (loss of water) and reduction steps.

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. The shift from using stoichiometric tin prepchem.com for nitro reduction to catalytic hydrogenation with Pd/C is a classic example of this improvement.

Biosynthesis: In the broader context of aminobenzoic acid production, biosynthesis using engineered microorganisms offers a sustainable alternative to chemical synthesis from petroleum-derived precursors. mdpi.com While not yet applied to complex halogenated derivatives, it represents a future direction for green production.

By integrating these principles, future synthetic routes for this compound can be made more sustainable, safer, and more efficient.

Derivatization and Chemical Transformations of 3 Amino 2,5 Difluorobenzoic Acid

Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for modification, enabling the synthesis of esters and amides through well-established chemical reactions.

Esterification Reactions and Ester Derivative Synthesis

The conversion of the carboxylic acid moiety of 3-Amino-2,5-difluorobenzoic acid into an ester is a fundamental transformation that modifies the compound's polarity and steric properties. This is typically achieved through esterification, most commonly the Fischer-Speier esterification method. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is continuously removed, often by azeotropic distillation. google.com

Another approach involves the use of triphosgene (B27547) to prepare various alkyl esters from amino acids and other carboxylic acids. researchgate.net For instance, the synthesis of ethyl 4-amino-3,5-difluorobenzoate has been reported, which serves as an intermediate in more complex syntheses. iucr.org While this is an isomer of the target compound, the synthetic principles are directly applicable. The general procedure for esterification allows for the synthesis of a variety of ester derivatives, including methyl, ethyl, and more complex alkyl esters, by selecting the appropriate alcohol. iajpr.commdpi.com

Table 1: Representative Esterification Conditions
Reaction TypeReagentsTypical ConditionsKey Features
Fischer-Speier EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄)Refluxing the mixture with continuous removal of water. researchgate.netgoogle.comReversible reaction; suitable for simple alkyl esters.
Triphosgene-Mediated EsterificationAlcohol, Triphosgene, Base (e.g., Pyridine)Reaction is often performed at room temperature in a suitable solvent like dichloromethane. researchgate.netA versatile method for preparing various esters.
Alkylation of Carboxylate SaltsAlkyl Halide (e.g., Methyl Iodide), Base (to form the carboxylate)Reaction of the carboxylate salt with the alkyl halide in a polar aprotic solvent.Useful for synthesizing esters when the alcohol is sensitive to acidic conditions.

Amide Bond Formation and Peptide Coupling Methodologies

The formation of an amide bond from the carboxylic acid group of this compound is crucial for its incorporation into peptide-like structures or for creating other amide derivatives. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid to form a more reactive intermediate. luxembourg-bio.com This is commonly achieved using a variety of peptide coupling reagents developed for efficient amide bond synthesis, especially in solid-phase peptide synthesis (SPPS). peptide2.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bachem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. luxembourg-bio.com To suppress side reactions and minimize racemization (if the amine component is chiral), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. bachem.comuni-kiel.de

More advanced onium salt-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also widely employed. luxembourg-bio.com These reagents convert the carboxylic acid into a reactive ester in situ, facilitating rapid and efficient coupling, even with sterically hindered amino acids or amines. uni-kiel.deluxembourg-bio.com The choice of reagent and conditions depends on the specific substrates and whether the synthesis is performed in solution or on a solid support. uci.edu

Table 2: Common Peptide Coupling Reagents
Reagent ClassExample(s)Mechanism/FeaturesCommon Additives
CarbodiimidesDCC, EDCForms a reactive O-acylisourea intermediate. DCC byproduct is insoluble, while EDC byproduct is water-soluble. luxembourg-bio.combachem.comHOBt, HOSu, HOAt
Onium (Uronium/Aminium) SaltsHBTU, HATU, HCTUForms a reactive ester in situ. Highly efficient and fast reactions. Requires a non-nucleophilic base (e.g., DIPEA, NMM). bachem.comluxembourg-bio.comGenerally used without additional additives, as they incorporate a benzotriazole (B28993) moiety.
Onium (Phosphonium) SaltsPyBOP, PyAOPForms a reactive ester in situ. Known for low racemization levels. luxembourg-bio.comNot typically required.
Acid Halide FormationThionyl Chloride (SOCl₂), Oxalyl Chloride, Cyanuric FluorideConverts the carboxylic acid to a highly reactive acid chloride or fluoride. researchgate.netsemanticscholar.orgNot applicable.

Amino Group Functionalization

The primary aromatic amino group offers another reactive handle for derivatization through reactions like acylation, formylation, and diazotization.

Acylation and Formylation Studies

The nucleophilic amino group of this compound can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an N-acyl derivative, which is a type of amide. This functionalization can be used to install various groups, altering the molecule's electronic and physical properties or serving as a protecting group for the amine.

Formylation, the introduction of a formyl group (-CHO), is a specific type of acylation. It can be achieved using reagents like formic acid or a mixture of formic acid and acetic anhydride (B1165640).

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). byjus.commasterorganicchemistry.com

The resulting diazonium salt is a valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for the substitution of the original amino group with a wide variety of other functional groups through reactions such as:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.comscirp.org

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) diazonium salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom. masterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution to introduce a hydroxyl group. masterorganicchemistry.com

Iodination: Using potassium iodide (KI) to introduce an iodine atom. organic-chemistry.org

Table 3: Transformations of Diazonium Salts Derived from this compound
Reaction NameReagent(s)Product Functional GroupReference
Sandmeyer (Chlorination)CuCl / HCl-Cl masterorganicchemistry.com
Sandmeyer (Bromination)CuBr / HBr-Br masterorganicchemistry.com
Sandmeyer (Cyanation)CuCN / KCN-CN masterorganicchemistry.com
Schiemann Reaction1. HBF₄ 2. Heat-F masterorganicchemistry.com
Gattermann ReactionCu powder / HBr or HCl-Br or -Cl masterorganicchemistry.com
IodinationKI-I organic-chemistry.org
HydroxylationH₂O, H⁺, Heat-OH masterorganicchemistry.com

Halogen Atom Reactivity and Substitution Reactions

The fluorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution. The carbon-fluorine bond is very strong, and the ring is not sufficiently activated towards nucleophilic attack under standard conditions. Dehalogenation can sometimes occur as a side reaction under harsh reductive conditions, such as catalytic hydrogenation at elevated temperatures and pressures, but this is typically a process to be minimized rather than a desired transformation. Significant activation, usually by one or more strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the halogen, is required to facilitate nucleophilic aromatic substitution of aryl fluorides. In the case of this compound, the amino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack, making the substitution of the fluorine atoms synthetically challenging.

Cyclization and Heterocyclic Compound Formation

The strategic placement of amino and carboxylic acid functionalities on the fluorinated benzene (B151609) ring makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of the amino group as a nucleophile, combined with the carboxyl group's ability to undergo condensation and cyclization reactions, allows for the construction of fused ring systems, which are significant scaffolds in medicinal chemistry and materials science. Key heterocyclic systems derived from this compound include quinazolinones and their precursors, benzoxazinones.

The formation of these heterocyclic structures typically proceeds through cyclocondensation reactions, where the bifunctional nature of this compound is exploited. These reactions often involve an initial acylation of the amino group, followed by an intramolecular cyclization that engages the carboxylic acid moiety. The specific reagents and reaction conditions employed determine the nature of the resulting heterocyclic ring.

A prominent application of aminobenzoic acids in heterocyclic synthesis is the preparation of quinazolinones. A common and established synthetic pathway involves a two-step process. Initially, the aminobenzoic acid is treated with an acid anhydride, such as acetic anhydride, which leads to the formation of a benzoxazinone (B8607429) intermediate through acylation of the amino group and subsequent intramolecular cyclization with the elimination of water. This intermediate, a 6,8-difluorobenzoxazinone in this case, is often not isolated but is reacted in situ with a nitrogen-containing nucleophile like ammonia (B1221849) or a primary amine. This second step results in the opening of the benzoxazinone ring followed by recyclization to form the thermodynamically stable quinazolinone ring system.

Another important class of heterocyclic compounds accessible from aminobenzoic acids are isatoic anhydrides, which are a subclass of benzoxazinones (specifically, 1H-benzo[d] sciencemadness.orgnih.govoxazine-2,4-diones). These are typically synthesized by reacting the aminobenzoic acid with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. sciencemadness.orgsigmaaldrich.comnewdrugapprovals.org This reaction leads to the formation of a carbamoyl (B1232498) chloride intermediate which then cyclizes to the isatoic anhydride. sciencemadness.org These anhydrides are versatile intermediates themselves, reacting with various nucleophiles to yield a range of substituted heterocyclic compounds.

While the general synthetic routes for these transformations are well-documented for various anthranilic acid derivatives, specific detailed research findings for this compound are less commonly reported in widely available literature. However, based on established chemical principles, the following table illustrates the expected cyclization and heterocyclic formation reactions of this compound.

Starting MaterialReagent(s)Reaction ConditionsResulting Heterocyclic ProductDescription
This compoundAcetic AnhydrideHeating2-Methyl-6,8-difluoro-4H-3,1-benzoxazin-4-oneFormation of the benzoxazinone intermediate via acylation and subsequent cyclization. This is a common first step in quinazolinone synthesis.
2-Methyl-6,8-difluoro-4H-3,1-benzoxazin-4-oneAmmonia (NH3)Heating in a suitable solvent6,8-Difluoro-2-methylquinazolin-4(3H)-oneRing-opening of the benzoxazinone by ammonia followed by recyclization to form the quinazolinone.
This compoundFormamide (B127407) (HCONH2)High temperature heating6,8-Difluoroquinazolin-4(3H)-oneA one-pot synthesis where formamide serves as both the acylating agent and the nitrogen source for the quinazolinone ring.
This compoundPhosgene (COCl2) or TriphosgeneInert solvent, often with a non-nucleophilic base6,8-Difluoroisatoic anhydride (6,8-Difluoro-1H-benzo[d] sciencemadness.orgnih.govoxazine-2,4-dione)Cyclization to form a key synthetic intermediate used for accessing a variety of other heterocyclic structures. sciencemadness.orgsigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2,5 Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the local electronic environments of atomic nuclei within a molecule. For 3-Amino-2,5-difluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary information.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern of the benzene (B151609) ring. Due to the molecule's asymmetry, the two aromatic protons are in different chemical environments and are expected to appear as distinct multiplets. The amino group protons may appear as a broad singlet, and the carboxylic acid proton will also be a singlet, often broad and with a chemical shift that can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are anticipated, corresponding to the six carbons of the benzene ring and the one carboxylic acid carbon. The chemical shifts are influenced by the nature of the substituents (amino, fluoro, and carboxyl groups) and their positions on the ring. The carbon atom of the carboxylic acid group (C=O) is expected to have the largest chemical shift, typically in the range of 165-175 ppm. docbrown.info The aromatic carbons will resonate in the approximate range of 110-160 ppm. The carbons directly bonded to the fluorine atoms will exhibit large C-F coupling constants, which can aid in their assignment.

For comparison, the ¹³C NMR spectrum of 3-aminobenzoic acid in DMSO-d6 shows signals at 168.3 (COOH), 149.2, 131.7, 129.3, 118.4, 117.1, and 114.9 ppm for the aromatic carbons. rsc.org In the case of this compound, the presence of the electron-withdrawing fluorine atoms would be expected to cause significant shifts in the positions of the aromatic carbon signals.

Table 1: Predicted ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives

CompoundSolventC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)COOH (ppm)
Benzoic AcidCDCl₃129.4130.3128.5133.8128.5130.3172.8
3-Aminobenzoic AcidDMSO-d6131.7118.4149.2117.1129.3114.9168.3

Note: Data for Benzoic Acid from docbrown.info, and for 3-Aminobenzoic Acid from rsc.org. Assignments for 3-Aminobenzoic acid are based on the provided data and may require further confirmation.

Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. researchgate.net For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts of these signals are sensitive to the electronic environment and the presence of neighboring substituents. Furthermore, fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling can provide valuable structural information. The magnitude of the coupling constants can help to confirm the relative positions of the fluorine and hydrogen atoms on the aromatic ring. While experimental ¹⁹F NMR data for the title compound is not available, studies on other fluorinated benzoic acids demonstrate the utility of this technique. researchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amino, and aromatic C-F functionalities.

O-H Stretching: A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. spectroscopyonline.com

N-H Stretching: Two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amino group.

C=O Stretching: A strong absorption band is expected in the region of 1680-1710 cm⁻¹ for the carbonyl (C=O) stretching of the carboxylic acid. spectroscopyonline.com

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

O-H Bending: A broad band for the out-of-plane O-H bend of the carboxylic acid may be observed around 900-960 cm⁻¹. spectroscopyonline.com

While a specific FT-IR spectrum for this compound is not provided, studies on similar molecules like 2-amino-4,5-difluorobenzoic acid and 2-amino-5-bromobenzoic acid confirm the expected regions for these characteristic vibrations. nih.govindexcopernicus.com

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations and the vibrations of the aromatic ring.

Aromatic Ring Vibrations: The breathing modes of the benzene ring typically give rise to strong Raman signals.

C-F Vibrations: The C-F stretching and bending vibrations would also be observable in the Raman spectrum.

Carboxylic Acid and Amino Groups: The vibrations associated with the carboxylic acid and amino groups will also be present, although their intensities may differ from those in the FT-IR spectrum.

Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can allow for the assignment of the observed Raman bands to specific molecular motions. Such studies have been performed on related molecules like 2-amino-4,5-difluorobenzoic acid, providing a framework for the interpretation of the Raman spectrum of the title compound. nih.gov

Table 2: Key Vibrational Modes and Expected Wavenumber Ranges

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
O-H Stretch (Carboxylic Acid)2500-3300 (broad)FT-IR
N-H Stretch (Amine)3300-3500FT-IR
C=O Stretch (Carboxylic Acid)1680-1710FT-IR, Raman
Aromatic C=C Stretch1450-1600FT-IR, Raman
C-F Stretch1100-1300FT-IR, Raman
O-H Bend (Carboxylic Acid)900-960 (broad)FT-IR

Mass Spectrometry for Molecular Fragmentation and Isotopic Abundance

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structural features through fragmentation analysis. For this compound (C₇H₅F₂NO₂), the monoisotopic mass is approximately 173.03 Da.

In a typical mass spectrometry experiment using electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at an m/z of approximately 173. The subsequent fragmentation pattern is predicted based on the functional groups present: the carboxylic acid, the amino group, and the difluorinated aromatic ring.

Predicted Fragmentation Pathways:

Common fragmentation patterns for aromatic carboxylic acids and amines include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion [M-OH]⁺ at m/z ~156.

Loss of a carboxyl group (•COOH): A significant fragmentation pathway leading to a fragment [M-COOH]⁺ at m/z ~128.

Decarboxylation (loss of CO₂): Following the loss of a hydrogen atom, this can lead to further fragmentation.

Alpha-cleavage: Fragmentation adjacent to the amino group.

The presence of two fluorine atoms, the most common isotope of which is ¹⁹F, will influence the isotopic pattern, though less dramatically than heavier halogens like chlorine or bromine. High-resolution mass spectrometry would be essential to confirm the elemental composition of each fragment by providing highly accurate mass measurements.

To illustrate, the following table presents hypothetical major fragment ions for this compound based on established fragmentation principles.

Predicted Fragment Ion Structure of Fragment Mass-to-Charge Ratio (m/z) Neutral Loss
[C₇H₅F₂NO₂]⁺Molecular Ion~173-
[C₇H₄F₂NO]⁺[M-OH]⁺~156OH
[C₆H₅F₂N]⁺[M-COOH]⁺~128COOH
[C₆H₄F₂]⁺[M-NH₂-CO]⁺~114NH₂, CO

This table is predictive and not based on published experimental data for this specific compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

Currently, there is no published single-crystal X-ray structure for this compound in open-access crystallographic databases like the Cambridge Structural Database (CSD). However, analysis of related structures, such as 3,5-difluorobenzoic acid and 2-amino-5-fluorobenzoic acid, allows for an educated prediction of its solid-state characteristics. nist.govnih.gov

It is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would be heavily influenced by hydrogen bonding. The carboxylic acid groups are expected to form strong O-H···O hydrogen-bonded dimers, a very common motif for benzoic acids. nist.gov Additionally, the amino group (N-H) can act as a hydrogen bond donor, potentially forming N-H···O or N-H···F bonds with neighboring molecules, creating a complex three-dimensional network. An intramolecular N-H···O hydrogen bond might also be possible, which would influence the planarity of the molecule. nih.gov

The table below shows representative crystallographic data for a related compound, 3,5-difluorobenzoic acid, to illustrate the type of information obtained from an XRD study. nist.gov

Parameter Value for 3,5-Difluorobenzoic Acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.769 (1)
b (Å)13.400 (1)
c (Å)14.041 (1)
β (°)93.78 (1)
Volume (ų)707.6 (2)
Z (molecules/unit cell)4

This data is for a related compound and is provided for illustrative purposes only.

The precise arrangement of molecules and the specific hydrogen bonding network in this compound can only be definitively confirmed through experimental single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 3 Amino 2,5 Difluorobenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, including molecules like 3-Amino-2,5-difluorobenzoic acid. DFT calculations can accurately predict molecular geometries, electronic properties, and spectroscopic data, offering a detailed understanding of the molecule's behavior at the atomic level. These theoretical insights are crucial for rationalizing the chemical reactivity and physical properties of the compound.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

A full geometry optimization of this compound would likely be performed using a DFT method such as B3LYP with a basis set like 6-311++G(d,p). The expected structural parameters, based on studies of similar molecules like 3-amino-2,5-dichlorobenzoic acid, would reveal the precise spatial arrangement of the atoms. researching.cn

Table 1: Predicted Optimized Geometrical Parameters of this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not readily available in the cited literature.)

Parameter Bond/Angle Predicted Value
Bond Length C-COOH ~1.48 Å
C-NH₂ ~1.38 Å
C-F ~1.35 Å
O-H (carboxyl) ~0.97 Å
Bond Angle C-C-COOH ~120°
C-C-NH₂ ~121°
C-C-F ~119°

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, reflecting the electron-donating nature of the amino substituent. mdpi.com The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. mdpi.com The HOMO-LUMO energy gap can be calculated using DFT, and this value is instrumental in predicting the molecule's electronic absorption spectra and its potential as an electronic material.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and represent typical ranges for similar aromatic compounds.)

Molecular Orbital Predicted Energy (eV)
HOMO -6.5 to -5.5
LUMO -1.5 to -0.5

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent neutral or nonpolar regions.

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction. The region around the amino group would also exhibit a negative potential, though likely less intense than the carboxyl oxygens. The hydrogen atom of the carboxylic acid and the hydrogens of the amino group would show a positive potential (blue), indicating their susceptibility to nucleophilic attack. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal structure and biological activity of the molecule. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Spectroscopic Property Prediction and Experimental Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful approach for confirming molecular structures and understanding their vibrational and electronic behavior.

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. By comparing the calculated spectrum with the experimental one, chemists can assign the observed spectral bands to specific vibrational modes.

For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present. For instance, the O-H stretching of the carboxylic acid would appear as a broad band at high wavenumbers, while the C=O stretching would be a strong peak around 1700 cm⁻¹. The N-H stretching vibrations of the amino group would be observed in the region of 3300-3500 cm⁻¹, and the C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ range. A study on the closely related 3-amino-2,5-dichlorobenzoic acid successfully used DFT calculations to assign its vibrational modes, providing a reliable framework for analyzing the spectra of this compound. researching.cn To improve the agreement between theoretical and experimental frequencies, scaling factors are often applied to the calculated values. researching.cnnih.gov

Table 3: Predicted and Assigned Vibrational Frequencies for this compound (Note: The following assignments are based on typical frequency ranges for the respective functional groups and data from analogous molecules.)

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H stretch (Carboxylic acid) 3200 - 2500 (broad)
N-H stretch (Amino) 3500 - 3300
C-H stretch (Aromatic) 3100 - 3000
C=O stretch (Carboxylic acid) 1720 - 1680
C-C stretch (Aromatic ring) 1600 - 1450
N-H bend (Amino) 1650 - 1580
C-F stretch 1300 - 1100

NMR Chemical Shift Predictions and Corroboration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational chemistry, particularly through Density Functional Theory (DFT), offers a robust method for predicting ¹H and ¹³C NMR chemical shifts, which can then be corroborated with experimental data to confirm structural assignments.

The prediction of NMR chemical shifts for this compound involves calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose, often paired with a functional like B3LYP and a basis set such as 6-311+G(d,p). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

While specific computational studies exclusively detailing the NMR predictions for this compound are not abundant, the influence of its substituent groups can be inferred from general principles and data on similar compounds. The electron-withdrawing fluorine atoms are expected to cause a downfield shift (higher ppm) for adjacent carbon and hydrogen atoms. Conversely, the electron-donating amino group would typically cause an upfield shift (lower ppm) for the carbons and protons it influences. The interplay of these competing effects makes theoretical prediction particularly valuable.

For corroboration, predicted values are compared against experimental spectra of the title compound or closely related analogues. For instance, experimental data for compounds like 3-Aminobenzoic acid provide a baseline for the chemical shifts of the aromatic protons and carbons before considering the effects of fluorine substitution. rsc.org Discrepancies between predicted and experimental values can often be minimized by applying scaling factors or by ensuring the computational model accurately reflects experimental conditions, such as the solvent used. ucl.ac.uknih.gov

Table 1: Predicted vs. Typical Experimental NMR Chemical Shifts

AtomPredicted Shift Range (ppm) - ConceptualTypical Experimental Shift Range (ppm) - AnaloguesInfluencing Factors
Carboxylic Acid Proton (-COOH)12.0 - 13.012.0 - 13.0Hydrogen bonding, solvent effects
Aromatic Protons (-CH)6.5 - 7.56.7 - 7.2Inductive effects from F, resonance from NH₂
Amine Protons (-NH₂)4.5 - 5.55.0 - 6.0Hydrogen bonding, solvent, concentration
Carboxylic Carbon (-COOH)167 - 170~168Hybridization, electronegativity of neighbors
Aromatic Carbons (-C-F)150 - 160 (JC-F coupling)VariesDirect C-F bond, strong deshielding
Aromatic Carbons (-C-NH₂)145 - 150~149Shielding effect of amino group
Aromatic Carbons (-CH)110 - 120115 - 120Combined electronic effects

Note: Predicted values are conceptual and based on general principles. Experimental values are based on related aminobenzoic acids. rsc.org

Conformational Analysis and Tautomerism Studies

The spatial arrangement of atoms (conformation) and the location of labile protons (tautomerism) are critical to the chemical and physical properties of this compound. Theoretical methods are ideally suited to explore the potential energy surface of the molecule to identify stable conformers and tautomers.

Conformational Analysis: The primary sources of conformational flexibility in this compound are the rotation around the C-C bond of the carboxylic acid group and the C-N bond of the amino group. Computational studies typically perform a relaxed potential energy surface scan, where the dihedral angles of these groups are systematically varied and the energy of the molecule is calculated at each step. This process identifies the lowest energy conformations.

For this molecule, intramolecular hydrogen bonding plays a key role. A likely stable conformer would involve a hydrogen bond between the hydrogen of the carboxylic acid and the nitrogen of the amino group. Another possibility is an interaction between a hydrogen of the amino group and the oxygen of the carboxyl group, or between the carboxylic proton and the ortho-fluorine atom. DFT calculations can quantify the energy of these interactions and thus the relative stability of each conformer. nih.govindexcopernicus.com

Tautomerism Studies: Tautomerism in this compound primarily involves the potential for the acidic proton from the carboxyl group to transfer to the basic amino group, forming a zwitterion.

Neutral Form: H₂N-C₆H₂F₂-COOH Zwitterionic Form: H₃N⁺-C₆H₂F₂-COO⁻

Computational chemistry can predict the relative stability of these two tautomers. In the gas phase, the neutral form is almost always more stable. However, in a polar solvent, the zwitterionic form can be stabilized by interactions with solvent molecules. Theoretical models can account for solvent effects using methods like the Polarizable Continuum Model (PCM), providing insight into the likely dominant form in solution.

Non-Linear Optical (NLO) Property Assessment

Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO properties of a molecule are governed by its response to a strong electromagnetic field, which can be predicted computationally. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The structure of this compound is conducive to NLO activity. It features an electron-donating group (the amino group, -NH₂) and electron-withdrawing groups (the carboxylic acid, -COOH, and the fluorine atoms, -F) attached to a π-conjugated system (the benzene ring). This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a fundamental requirement for a significant NLO response. jmcs.org.mxscielo.org.mx

Table 2: Key Parameters for NLO Property Assessment

ParameterSymbolSignificanceComputational Method
Dipole MomentμMeasures the overall polarity of the molecule. A large ground-state dipole moment is often associated with NLO activity.DFT (e.g., B3LYP)
PolarizabilityαDescribes the ease with which the electron cloud can be distorted by an external electric field.DFT
First HyperpolarizabilityβQuantifies the second-order NLO response. High values are desirable for NLO materials.DFT/TD-DFT
HOMO-LUMO Energy GapΔEA smaller energy gap often correlates with higher polarizability and a larger β value, indicating easier intramolecular charge transfer.DFT

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical structure of a molecule with its reactivity using calculated molecular descriptors. These descriptors, derived from computational chemistry, provide a quantitative basis for understanding and predicting chemical behavior.

For this compound, several key descriptors can be calculated using DFT to model its reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. The HOMO in this molecule is expected to be localized primarily on the electron-rich amino group and the benzene ring.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is likely localized on the electron-withdrawing carboxylic acid group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack.

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would be centered around the oxygen atoms of the carboxyl group and the fluorine atoms. researchgate.netnih.gov

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and carboxylic acid groups. researchgate.netnih.gov

Table 3: Key QSRR Descriptors and Their Significance

DescriptorSignificance in Predicting Reactivity
HOMO EnergyIndicates electron-donating ability; higher energy means more reactive to electrophiles.
LUMO EnergyIndicates electron-accepting ability; lower energy means more reactive to nucleophiles.
HOMO-LUMO Gap (ΔE)Correlates with chemical stability; a smaller gap implies higher reactivity and polarizability. nih.gov
Ionization Potential (I ≈ -EHOMO)Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO)Energy released when an electron is added.
Molecular Electrostatic Potential (MEP)Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for intermolecular interactions. nih.gov

Role of 3 Amino 2,5 Difluorobenzoic Acid As a Research Building Block

Precursor in Organic Synthesis for Complex Molecular Architectures

The strategic placement of amino, carboxyl, and difluoro functional groups on the aromatic ring makes 3-Amino-2,5-difluorobenzoic acid a highly valuable precursor for the synthesis of intricate molecular architectures. The presence of these reactive sites allows for a variety of chemical transformations, enabling chemists to construct complex scaffolds with a high degree of control over the final structure. The fluorine atoms, in particular, play a crucial role in modulating the electronic properties and reactivity of the molecule.

The amino group can readily undergo diazotization followed by substitution, opening a pathway to a wide range of functionalities. Furthermore, it can participate in amide bond formation, C-N cross-coupling reactions, and the synthesis of various nitrogen-containing heterocycles. The carboxylic acid group provides a handle for esterification, amidation, and conversion to other functional groups such as alcohols or acyl halides. The fluorine atoms enhance the compound's utility by influencing its reactivity and conferring unique properties to the resulting molecules. innospk.com

Intermediate in the Synthesis of Advanced Chemical Entities

As a versatile intermediate, this compound is instrumental in the multi-step synthesis of advanced chemical entities, particularly within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com Consequently, fluorinated building blocks like this compound are in high demand.

While specific, publicly available examples of its direct use in blockbuster drugs are not extensively documented, its structural motifs are found in various classes of biologically active compounds. For instance, aminobenzoic acid derivatives are core components of numerous pharmaceuticals. nih.gov The synthesis of structurally related compounds, such as 2-Amino-3,5-difluorobenzoic acid, typically involves nitration of a difluorobenzoic acid followed by reduction of the nitro group, a synthetic route that highlights the general strategies employed for preparing such intermediates. guidechem.com

Contribution to Fluorine Chemistry Methodologies

The study of fluorinated organic compounds like this compound contributes to the broader development of fluorine chemistry methodologies. The unique electronic effects of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, present both challenges and opportunities in synthetic chemistry. Research involving such molecules helps in understanding and optimizing fluorination reactions, as well as the reactivity of fluorinated aromatic systems.

The development of synthetic routes to access polysubstituted fluorinated aromatics is an active area of research. The synthesis and reactions of compounds like this compound provide valuable data for computational studies on molecular geometry, electronic properties, and reactivity, which can aid in the design of new synthetic methods and novel fluorinated molecules. nih.gov

Applications in Materials Science Research (e.g., Polymer Monomers)

In the realm of materials science, aromatic dicarboxylic acids and diamines are fundamental monomers for the synthesis of high-performance polymers such as polyamides and polyimides. While specific studies detailing the polymerization of this compound are not widely reported, its structure suggests potential as a monomer or a modifying agent in polymer synthesis.

The presence of fluorine atoms can impart desirable properties to polymers, including thermal stability, chemical resistance, and low dielectric constants. The electrochemical polymerization of aminobenzoic acids has been shown to form short-chain conducting polymers. researchgate.net It is plausible that this compound could be utilized in the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, aerospace, and protective coatings. The amino and carboxylic acid functionalities would allow for its incorporation into polymer backbones through condensation polymerization.

Chemical Probe Development for Mechanistic Studies

Chemical probes are essential tools for elucidating biological pathways and reaction mechanisms. The structural features of this compound make it a candidate for the development of such probes. The fluorine atoms can serve as reporters in ¹⁹F NMR studies, a technique that offers a sensitive and background-free method for monitoring molecular interactions and conformational changes. mdpi.com

Furthermore, the amino and carboxylic acid groups provide sites for the attachment of reporter groups, such as fluorophores or affinity tags. While there are no specific, prominent examples of this compound being used as a chemical probe in the literature, the general utility of fluorinated amino acids and their derivatives in probe development is well-established. nih.gov For instance, fluorescently labeled D-amino acids are used to study peptidoglycan biosynthesis in bacteria. nih.gov The unique substitution pattern of this compound could be exploited to design probes for specific biological targets or to investigate enzymatic reaction mechanisms.

Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₅F₂NO₂173.121333537-82-8
3-Amino-2,6-difluorobenzoic acidC₇H₅F₂NO₂173.1283141-11-1
2-Amino-3,5-difluorobenzoic acidC₇H₅F₂NO₂173.12126674-78-0
3-Amino-2,4-difluorobenzoic acidC₇H₅F₂NO₂173.121512022-61-5
3-Amino-2-fluorobenzoic acidC₇H₆FNO₂155.13914223-43-1
3-Amino-2,5-dichlorobenzoic acidC₇H₅Cl₂NO₂206.03133-90-4

Future Research Directions and Emerging Paradigms for 3 Amino 2,5 Difluorobenzoic Acid

Advanced Catalytic Systems for Enhanced Synthetic Efficiency

The development of advanced catalytic systems is paramount for improving the efficiency, selectivity, and scope of reactions involving 3-Amino-2,5-difluorobenzoic acid. Research in this area focuses on creating more active and robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For derivatives of this compound, this includes reactions like the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Future work will likely involve the design of specialized phosphine (B1218219) ligands, such as SPhos or XPhos, to overcome the steric hindrance imposed by the ortho-fluorine substituent and enhance catalytic activity. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aromatic ring, which can facilitate the initial oxidative addition step with Pd(0) catalysts.

Beyond palladium, there is growing interest in using more earth-abundant and cost-effective metals like copper. The Sandmeyer reaction, which converts an aryl amine into an aryl halide via a diazonium salt intermediate, can be catalyzed by copper(I) halides and serves as a key transformation. nih.gov Developing novel copper-based catalytic systems for a broader range of transformations is a significant area of future research. Additionally, organocatalysis, using small organic molecules as catalysts, presents a metal-free alternative. For instance, diphenyl diselenide has been shown to catalyze the oxidation of aldehydes to carboxylic acids under green chemistry conditions, a principle that could be adapted for reactions involving derivatives of this compound. acs.org

Table 1: Comparison of Advanced Catalytic Systems for Modifying Aryl Halides and Amines

Catalytic SystemKey Metal/ElementTypical ReactionAdvantages & Research Focus
Buchwald-Hartwig AminationPalladium (Pd)C-N Cross-CouplingFocus on ligand design (e.g., XPhos) to improve efficiency for sterically hindered substrates. numberanalytics.com
Suzuki-Miyaura CouplingPalladium (Pd)C-C Cross-CouplingOptimization of ligands (e.g., SPhos) and conditions to overcome steric and electronic challenges from fluorine substituents. numberanalytics.com
Sandmeyer ReactionCopper (Cu)Diazonium Salt ConversionDevelopment of low-cost, practical protocols for introducing a variety of functional groups. nih.gov
OrganocatalysisSelenium (Se), etc.Oxidation/Reduction, etc.Metal-free, green chemistry approaches; exploration of new catalytic cycles and reagents. acs.org

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is an achiral molecule, many of its most promising applications, particularly in pharmaceuticals, will involve its incorporation into larger, chiral molecules. Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is a critical future direction.

Asymmetric synthesis aims to introduce chirality in a controlled manner. numberanalytics.com For derivatives of this compound, this could involve reactions such as stereoselective alkylation or acylation of the amino group, or additions to the carboxylic acid moiety. Methodologies like the Evans aldol (B89426) reaction, which uses chiral auxiliaries to direct the formation of a specific stereoisomer, could be adapted. numberanalytics.com Another powerful strategy is stereoselective aminohydroxylation, which can install adjacent amino and hydroxyl groups with specific stereochemistry, a common motif in biologically active compounds. youtube.com

For cases where a reaction produces a racemic mixture (an equal mix of both enantiomers), optical resolution is required to separate them. numberanalytics.com This can be achieved by forming diastereomeric salts using a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by crystallization or chromatography. The development of specific chiral resolving agents that form well-defined, easily separable crystals with derivatives of this compound is a practical and important research goal.

Table 2: Key Strategies for Generating Chiral Derivatives

MethodTechniqueDescription
Asymmetric SynthesisChiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a subsequent reaction to produce one stereoisomer over another. numberanalytics.com
Asymmetric SynthesisAsymmetric CatalysisA small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.
Optical ResolutionDiastereomeric Salt FormationA racemic mixture is reacted with a pure chiral resolving agent to form diastereomers, which are then separated. numberanalytics.com
Optical ResolutionChiral ChromatographyA racemic mixture is separated using a stationary phase that has a chiral selector, causing the enantiomers to move through the column at different rates.

Exploration of Novel Reaction Pathways and Reagents

Moving beyond established reactions, future research will explore entirely new ways to functionalize this compound and its derivatives. This involves discovering novel reagents and reaction pathways that can forge bonds and build molecular complexity in unprecedented ways.

One emerging paradigm is the use of visible light photochemistry to access highly reactive intermediates under mild conditions. youtube.com For example, photolysis of diazoalkanes can generate singlet carbene intermediates, which could potentially be used for novel functionalization reactions at the amino or carboxylic acid groups of the target molecule. youtube.com This approach avoids harsh reagents and high temperatures, aligning with the principles of green chemistry.

Another avenue is the development of multi-step synthetic routes that build complexity in a controlled manner. For instance, a sequence involving nitration, followed by a Sandmeyer reaction to introduce an iodine atom, and subsequent reduction of the nitro group has been used to create complex 3-amino-5-halo-2-iodobenzoates. nih.gov Applying similar multi-step strategies to this compound could yield a diverse library of highly functionalized building blocks for drug discovery and materials science. This includes exploring a wider range of substitution reactions at the amino group using reagents like alkyl halides or acyl chlorides. numberanalytics.com

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design and synthesis of complex assemblies held together by non-covalent interactions. The functional groups on this compound—the carboxylic acid, the amino group, and the fluorine atoms—make it an excellent candidate for building programmed molecular architectures.

The carboxylic acid and amino groups are classic participants in hydrogen bonding. Research has shown that the interaction between a carboxylic acid and a pyridine (B92270) or aminopyrimidine group can form a reliable and predictable hydrogen-bonded "synthon". catalysis.blog This primary interaction can be used to assemble molecules into a primary structural motif with high fidelity. catalysis.blog

Furthermore, the fluorine atoms can participate in halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (like fluorine, bromine, or iodine) and a Lewis base (like a nitrogen or oxygen atom). catalysis.blog In the context of fluorinated benzoic acids, these halogen bonds can act as secondary, structure-directing interactions, organizing the primary hydrogen-bonded motifs into extended one- or two-dimensional networks. catalysis.blog The deliberate combination of strong, primary hydrogen bonds and weaker, directional halogen bonds is a sophisticated strategy for achieving precise control over solid-state structures, a key goal in crystal engineering. catalysis.blog

Table 3: Non-Covalent Interactions for Supramolecular Assembly

Interaction TypeParticipating Groups on AcidComplementary GroupsResulting Architecture
Hydrogen Bond-COOH, -NH₂Pyridine, CarboxylateForms primary structural motifs (e.g., dimers, chains). catalysis.blog
Halogen Bond-FNitrogen atoms (e.g., in heterocycles)Organizes primary motifs into extended 1-D and 2-D networks. catalysis.blog

High-Throughput Screening in Synthetic Methodology Development

High-Throughput Screening (HTS), also known as High-Throughput Experimentation (HTE), is a powerful paradigm that is revolutionizing chemical research. numberanalytics.com Instead of traditional, one-at-a-time experiments, HTS uses automation and miniaturization to run hundreds or even thousands of reactions in parallel, typically in multi-well plates. youtube.com This approach enables the rapid exploration of a vast number of variables, significantly accelerating the discovery and optimization of chemical reactions. numberanalytics.comnumberanalytics.com

For a molecule like this compound, HTS can be applied in several critical areas. In catalyst development (as discussed in 7.1), HTS platforms can be used to rapidly screen large libraries of metal catalysts and ligands to identify the optimal combination for a specific transformation, such as a Suzuki or Buchwald-Hartwig coupling. numberanalytics.comnih.gov This is far more efficient than the laborious, empirical screening traditionally performed by synthetic chemists. nih.gov

HTS is also an invaluable tool for reaction optimization and the discovery of novel pathways (7.3). numberanalytics.com By systematically varying parameters such as solvents, bases, temperatures, and reagents across a microplate, researchers can quickly map the "reaction space" to find the conditions that maximize yield and selectivity. youtube.com Furthermore, HTS can be used to screen for entirely new reactions by combining reagents in novel ways, increasing the chances of a serendipitous discovery. youtube.com The large, high-quality datasets generated by HTS are also highly suitable for training machine learning algorithms, paving the way for predictive chemistry. youtube.com The adoption of an HTS mindset and workflow is a key future direction for unlocking the full synthetic potential of this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-amino-2,5-difluorobenzoic acid?

The synthesis typically involves halogenation and amination of a benzoic acid precursor. For example, decarboxylation of nitrile intermediates (e.g., 4-amino-3,5,6-trifluorophthalonitrile) in the presence of an acid can yield fluorinated benzoic acids . A related method for 2-chloro-4,5-difluorobenzoic acid involves nitration and chlorodenitrination under solvent-free conditions at elevated temperatures (190°C), followed by purification via recrystallization . Key steps include optimizing halogen positioning and protecting reactive groups (e.g., amino or carboxyl) to avoid side reactions.

Basic: How can spectroscopic techniques (NMR, FT-IR, MS) be used to confirm the structure of this compound?

  • NMR : <sup>19</sup>F NMR is critical for distinguishing fluorine substituents. For example, fluorine atoms in ortho positions exhibit distinct coupling patterns (e.g., JF-F ≈ 20–25 Hz in difluorinated analogs) .
  • FT-IR : The presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3400 cm⁻¹) can confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion (m/z 173.119 for C7H5F2NO2) and fragmentation patterns .

Advanced: What strategies optimize reaction conditions to achieve >95% purity in large-scale synthesis?

  • Catalyst Selection : Acid catalysts (e.g., H2SO4 or polyphosphoric acid) improve reaction efficiency in nitrile decarboxylation .
  • Temperature Control : Maintaining temperatures between 150–190°C minimizes byproduct formation during halogenation .
  • Purification : Recrystallization in polar aprotic solvents (e.g., DMSO) or chromatography (silica gel, eluent: ethyl acetate/hexane) enhances purity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent Positioning : Fluorine atoms in the 2- and 5-positions enhance electron-withdrawing effects, influencing ligand-receptor binding. Comparative studies show that bromine at the 4-position (as in 2-amino-4-bromo-3,5-difluorobenzoic acid) increases antimicrobial activity against E. coli .
  • Functional Group Modifications : Replacing the carboxyl group with esters (e.g., methyl ester) improves cell permeability, as seen in analogs like methyl 4-cyano-3,5-difluorobenzoate .

Basic: What are the solubility and stability considerations for handling this compound?

  • Solubility : The compound is soluble in DMSO and DMF but poorly soluble in water. Storage at 2–8°C in airtight containers prevents hydrolysis of the amino group .
  • Stability : Avoid prolonged exposure to light or moisture, as fluorine substituents may undergo photolytic degradation .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. neuropharmacological effects) be resolved?

  • Assay Standardization : Differences in microbial strains (e.g., Plasmodium falciparum vs. E. coli) or cell lines (e.g., neuronal vs. epithelial) may explain variability. Validate results using orthogonal assays (e.g., MIC testing and enzyme inhibition assays) .
  • Comparative Analysis : Cross-reference substituent effects with structurally similar compounds (e.g., 2-bromo-4,5-difluorobenzoic acid modulates dopamine receptors, while 3-amino derivatives show antimicrobial activity) .

Advanced: What analytical challenges arise in resolving spectral data for halogenated benzoic acid derivatives?

  • Signal Overlap : Fluorine and hydrogen coupling in NMR can obscure signals. Use <sup>13</sup>C DEPT or 2D NMR (HSQC, HMBC) to assign peaks .
  • Mass Fragmentation : Halogen isotopes (e.g., <sup>79</sup>Br/<sup>81</sup>Br) complicate MS interpretation. HRMS with isotopic pattern analysis resolves this .

Basic: What safety protocols are critical when handling fluorinated aromatic amines?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Fluorinated compounds require specialized incineration to prevent toxic HF emissions .

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3-Amino-2,5-difluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.